2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol
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Overview
Description
2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol is an organic compound that features a dinitrophenyl group attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amines.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted dinitrophenyl derivatives.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol involves its interaction with biological molecules through its dinitrophenyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound can also act as a protonophore, disrupting proton gradients across biological membranes and affecting cellular energy production .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the amino alcohol moiety.
2,4-Dinitrophenylhydrazine: Used in similar analytical applications but differs in structure and reactivity.
2,4-Dinitroanisole: Another dinitrophenyl derivative with different functional groups.
Properties
Molecular Formula |
C10H13N3O5 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13N3O5/c1-10(2,6-14)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-5,11,14H,6H2,1-2H3 |
InChI Key |
LLXFWMQDMWHYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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